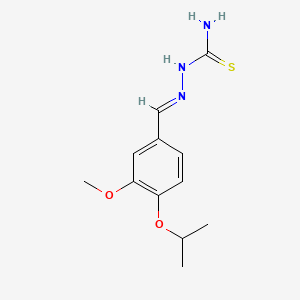

4-异丙氧基-3-甲氧基苯甲醛缩氨基硫脲

描述

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives, including compounds similar to 4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone, involves the reaction of thiosemicarbazide with aldehydes. For instance, the synthesis process of related compounds has been well-documented, illustrating the reactivity of thiosemicarbazide with various aldehydes to form thiosemicarbazone derivatives under specific conditions (Khalaji et al., 2013).

Molecular Structure Analysis

The molecular structure of thiosemicarbazone derivatives reveals a notable planarity and the potential for varied substituent effects on the phenol rings. X-ray diffraction studies provide insights into the crystal structure, showcasing how the presence of bulky substituents influences the molecular conformation without significantly altering the thiosemicarbazide moiety's structure (Chumakov et al., 2014).

Chemical Reactions and Properties

Thiosemicarbazones undergo a variety of chemical reactions, showcasing their reactivity and functional versatility. For example, the reaction of thiosemicarbazones with metal ions forms complex compounds, demonstrating their potential as ligands in coordination chemistry. These reactions not only highlight the chemical properties of thiosemicarbazones but also their applicability in forming complexes with potential biological activities (Quiroga et al., 1998).

Physical Properties Analysis

The physical properties of thiosemicarbazone derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the phenol rings. Studies involving the crystallographic analysis of related compounds provide valuable data on their physical properties, including crystal structure, which can be used to infer the properties of 4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone (Yıldız et al., 2009).

Chemical Properties Analysis

The chemical properties of 4-isopropoxy-3-methoxybenzaldehyde thiosemicarbazone, including its reactivity, stability, and interaction with various chemical agents, can be explored through spectroscopic studies. These studies provide insights into the compound's electronic structure, bond strengths, and potential for interactions with biological targets, reflecting its chemical behavior and functional applications in various fields (Silva et al., 2020).

科学研究应用

抗癌活性

包括 3-甲氧基苯甲醛缩氨基硫脲在内的缩氨基硫脲因其显着的生物和药理活性而受到认可,特别是在癌症研究中。一项研究合成并表征了这些化合物,展示了它们对各种细胞系的体外抗癌活性。这些化合物显示出与标准药物多柔比星相当的 IC50 值和生长抑制,突出了它们作为多靶点候选药物在癌症进一步研究中的潜力。对靶蛋白的分子对接表明强结合能,表明在分子水平上存在有效的相互作用。此外,这些化合物具有理想的 ADMET 和药物相似性,使其适合作为抗癌剂进一步开发 (Zeleke Sibuh 等,2021)。

金属络合物的形成

分析了 4-甲氧基苯甲醛缩氨基硫脲与各种金属离子(包括锰 (II)、铁 (II)、钴 (II)、镍 (II) 和锌 (II))形成的二价金属络合物的极谱行为。这项研究强调了该化合物与这些金属形成稳定络合物的能力,这可以通过在配体存在下过渡金属离子的 E1/2 值急剧变化来表明。不可逆的极谱行为和计算的动力学参数表明在研究配位络合物及其取代反应中具有潜在的应用,有助于理解络合和稳定性常数 (Saraswat & Saraswat,2021)。

胆碱酯酶抑制

一项研究合成了对位取代的缩氨基硫脲衍生物,评估了它们的抗胆碱酯酶抑制活性。这些化合物,包括衍生自 4-乙氧基苯甲醛和 4-硝基苯甲醛的化合物,对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶显示出有效的抑制活性。将此活性与标准药物加兰他敏进行比较,突出了这些缩氨基硫脲在治疗与胆碱酯酶相关的疾病(如阿尔茨海默氏症)中的潜力 (Khan 等,2023)。

缓蚀

缩氨基硫脲也因其防腐活性而受到探索,研究表明它们在酸性介质中保护 AISI 1020 碳钢方面有效。合成的 2-羟基苯甲醛缩氨基硫脲即使在低浓度下也显示出很高的防腐效率。电化学方法证实了金属表面上保护膜的形成,表明这些化合物具有作为有效缓蚀剂的潜力 (Albuquerque,2017)。

属性

IUPAC Name |

[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-8(2)17-10-5-4-9(6-11(10)16-3)7-14-15-12(13)18/h4-8H,1-3H3,(H3,13,15,18)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOFKPXARTZUOT-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=NNC(=S)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)/C=N/NC(=S)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425951 | |

| Record name | AK-968/40388981 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6292-78-0 | |

| Record name | NSC9942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AK-968/40388981 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)